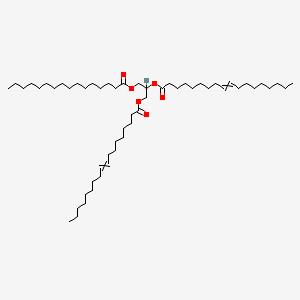

1,2-Dioleoyl-3-palmitoyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Triacylglycerol Classification

1,2-Dioleoyl-3-palmitoyl-rac-glycerol is a triacylglycerol, a type of lipid molecule classified as a simple lipid because hydrolysis yields glycerol (B35011) and fatty acids. mdpi.com TAGs are esters formed from a single molecule of glycerol esterified with three fatty acid molecules. mdpi.comwikipedia.org The specific identity of a TAG is determined by the types of fatty acids attached and their respective positions on the glycerol backbone. wikipedia.org

This compound is categorized as a mixed triacylglycerol because it is composed of more than one type of fatty acid. wikipedia.org Specifically, it contains two molecules of oleic acid and one molecule of palmitic acid. This compound has been identified in various vegetable oils, including certain olive oils. caymanchem.combiomol.comlgcstandards.com Its structure and properties are well-defined in chemical databases. nih.govsigmaaldrich.com

Table 1: Chemical Properties of this compound| Property | Value |

|---|---|

| IUPAC Name | (3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate (B1201768) nih.gov |

| Molecular Formula | C₅₅H₁₀₂O₆ caymanchem.combiomol.comnih.gov |

| Molecular Weight | 859.4 g/mol caymanchem.combiomol.comnih.gov |

| CAS Number | 2190-30-9 caymanchem.comsigmaaldrich.com |

| Synonyms | OOP, 1,2-Olein-3-Palmitin, TG(18:1(9Z)/18:1(9Z)/16:0) caymanchem.combiomol.com |

Significance of Acyl Chain Composition and Positional Isomerism in Oop

The properties and function of a triacylglycerol are profoundly influenced by its acyl chain composition and the specific placement of these chains on the glycerol (B35011) backbone, a concept known as positional isomerism or regiospecificity. mdpi.com In 1,2-Dioleoyl-3-palmitoyl-rac-glycerol, the acyl composition consists of two unsaturated oleic acid chains and one saturated palmitic acid chain. caymanchem.combiomol.com Oleic acid is an 18-carbon fatty acid with one double bond (18:1), while palmitic acid is a 16-carbon saturated fatty acid (16:0).

The arrangement in OOP places the two oleic acid moieties at the sn-1 and sn-2 positions and the palmitic acid moiety at the sn-3 position. caymanchem.combiomol.com The distribution of fatty acids, particularly whether the central sn-2 position is occupied by a saturated or unsaturated fatty acid, significantly affects the physical properties of the lipid, such as its melting point and crystal structure. researchgate.net For instance, in most vegetable oils, the sn-2 position is preferentially occupied by unsaturated fatty acids like oleic or linoleic acid, while saturated fatty acids are typically found at the outer sn-1 and sn-3 positions. researchgate.net

Positional isomers, or regioisomers, are molecules that have the same chemical formula and types of fatty acids but differ in their placement on the glycerol backbone. mdpi.com For example, a positional isomer of OOP would be 1-palmitoyl-2,3-dioleoyl-glycerol (POO) or 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). These subtle structural differences can be identified using advanced analytical techniques like mass spectrometry, which can distinguish acyl groups at the sn-2 position from those at the sn-1/3 positions based on fragmentation patterns. mdpi.comnih.gov

Table 2: Comparison of OOP and a Positional Isomer| Feature | 1,2-Dioleoyl-3-palmitoyl-glycerol (OOP) | 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) |

|---|---|---|

| Molecular Formula | C₅₅H₁₀₂O₆ | C₅₅H₁₀₂O₆ |

| Molecular Weight | 859.4 g/mol | 859.4 g/mol |

| Acyl Position sn-1 | Oleic Acid (18:1) | Oleic Acid (18:1) |

| Acyl Position sn-2 | Oleic Acid (18:1) | Palmitic Acid (16:0) |

| Acyl Position sn-3 | Palmitic Acid (16:0) | Oleic Acid (18:1) |

| Significance | Unsaturated fatty acid at the central sn-2 position. | Saturated fatty acid at the central sn-2 position, a structure common in cocoa butter. wikipedia.org |

Stereoisomeric Considerations of Rac Glycerol Versus Sn Glycerol Forms

De Novo Triacylglycerol Biosynthesis Pathways and OOP Formation

The predominant route for the de novo synthesis of triacylglycerols in most tissues, including the liver and adipose tissue, is the glycerol-3-phosphate pathway. nih.govresearchgate.net This pathway begins with a glycerol-3-phosphate molecule, to which fatty acids are added in a stepwise manner by a series of acyltransferase enzymes located in the endoplasmic reticulum and mitochondria. acs.org

The key steps leading to the formation of the diacylglycerol precursor for OOP are:

Acylation of Glycerol-3-Phosphate: The pathway initiates with the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the transfer of the first acyl-CoA to the sn-1 position of glycerol-3-phosphate. acs.org To begin the synthesis of OOP, an oleoyl-CoA molecule is attached, forming 1-oleoyl-lysophosphatidic acid.

Formation of Phosphatidic Acid: Next, the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase (LPAAT or AGPAT) esterifies a second acyl-CoA to the sn-2 position. acs.orgpearson.com For OOP synthesis, a second oleoyl-CoA is added to produce 1,2-dioleoyl-phosphatidic acid.

Dephosphorylation to Diacylglycerol: The resulting phosphatidic acid is then dephosphorylated by the enzyme phosphatidate phosphatase (PAP), which removes the phosphate (B84403) group from the sn-3 position. nih.gov This reaction yields 1,2-dioleoyl-sn-glycerol (B52968), the direct precursor to OOP.

Final Acylation: In the final and committed step of TAG synthesis, diacylglycerol O-acyltransferase (DGAT) catalyzes the esterification of a third fatty acid to the vacant sn-3 position of the diacylglycerol molecule. nih.govresearchgate.net The addition of a palmitoyl-CoA to 1,2-dioleoyl-sn-glycerol results in the formation of this compound (OOP).

A secondary route, the monoacylglycerol (MAG) pathway, is also a major pathway for TAG synthesis but is most active in enterocytes of the small intestine for the re-synthesis of TAGs from digested dietary fats (2-monoacylglycerols and fatty acids). nih.gov It is not the primary pathway for the de novo synthesis of specific TAGs like OOP in tissues such as the liver.

| Enzyme | Abbreviation | Reaction Catalyzed | Relevance to OOP Synthesis |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Glycerol-3-Phosphate + Acyl-CoA → Lysophosphatidic Acid | Initiates synthesis by adding the first oleic acid molecule to the sn-1 position. |

| 1-acyl-sn-glycerol-3-phosphate acyltransferase | LPAAT / AGPAT | Lysophosphatidic Acid + Acyl-CoA → Phosphatidic Acid | Adds the second oleic acid molecule to the sn-2 position to form the 1,2-dioleoyl backbone. |

| Phosphatidate Phosphatase | PAP | Phosphatidic Acid → Diacylglycerol | Produces the 1,2-dioleoyl-sn-glycerol precursor. |

| Diacylglycerol O-acyltransferase | DGAT | Diacylglycerol + Acyl-CoA → Triacylglycerol | Adds the final palmitic acid molecule to the sn-3 position to form OOP. |

Enzymatic Acyltransferase Specificity in OOP Synthesis

The specific structure of OOP, with two oleic acid molecules at sn-1 and sn-2 and a palmitic acid molecule at sn-3, is determined by the substrate specificities of the acyltransferase enzymes involved in its synthesis.

Monoacylglycerol acyltransferases (MGATs) catalyze the acylation of a monoacylglycerol to form a diacylglycerol. reactome.org There are three known isoforms (MGAT1, MGAT2, MGAT3) which are primarily involved in the intestinal absorption of dietary fat, where 2-monoacylglycerol is the main substrate. reactome.org While this pathway produces diacylglycerols, it is distinct from the de novo Kennedy pathway that utilizes glycerol-3-phosphate as the initial substrate. nih.gov Therefore, MGATs are not considered the primary enzymes for the endogenous biosynthesis of the 1,2-dioleoyl-glycerol precursor required for OOP formation in tissues like the liver.

The final step in OOP biosynthesis is catalyzed by Diacylglycerol O-acyltransferase (DGAT). Two major DGAT enzymes, DGAT1 and DGAT2, are responsible for this reaction, and they exhibit different properties and substrate preferences. nih.gov Both enzymes can utilize 1,2-diacylglycerol substrates to synthesize TAGs. nih.gov The formation of OOP requires the enzyme to effectively use 1,2-dioleoyl-sn-glycerol as an acyl acceptor and palmitoyl-CoA as the acyl donor. nih.gov While both DGAT1 and DGAT2 can acylate various diacylglycerol isoforms, their specific preferences can influence the rate of synthesis of particular TAGs. nih.gov For instance, in competition assays, DGAT1 has shown a preference for oleoyl-CoA over the saturated palmitoyl-CoA as an acyl donor. nih.gov DGAT2, in contrast, tends to be more active at lower substrate concentrations. nih.gov Furthermore, DGAT2 exhibits a preference for esterifying sn-1,3 diacylglycerols, whereas both enzymes are capable of acylating the sn-1,2 diacylglycerol precursor of OOP. nih.gov The relative expression levels and substrate availabilities for each DGAT isoform within a specific cell would ultimately dictate the efficiency of the final acylation step to produce OOP.

Lysophosphatidic acid acyltransferase (LPAAT) is a critical enzyme that determines the fatty acid composition at the sn-2 position of the glycerol backbone. pearson.comresearchgate.net To produce OOP, the LPAAT enzyme must exhibit specificity for oleoyl-CoA as the acyl donor to add to the 1-oleoyl-lysophosphatidic acid intermediate.

Multiple LPAAT isoforms (also known as AGPATs) exist, and they possess distinct acyl-CoA specificities. researchgate.net Research has shown that LPAAT enzymes often display a preference for unsaturated C18 acyl groups. pearson.com This selectivity is crucial for the formation of the 1,2-dioleoyl backbone of the OOP precursor. For example, the G0S2 protein, which has LPAAT activity, shows a clear preference for oleoyl-CoA and linoleoyl-CoA over palmitoyl-CoA. bohrium.com Similarly, studies on human LPAAT isoforms have demonstrated varying preferences for different acyl-CoAs.

| Enzyme | Preferred Acyl-CoA Donors (in order of preference) | Source |

|---|---|---|

| G0S2 Protein | Oleoyl-CoA > Linoleoyl-CoA > Palmitoyl-CoA | bohrium.com |

| LPAAT-beta (AGPAT2) | Prefers 18:1 (Oleoyl), 18:0 (Stearoyl), and 16:0 (Palmitoyl) groups over others like 20:4. | researchgate.net |

| AGPAT3 | Has a preference for oleoyl-CoA as the acyl donor for its AGPAT activity. | nih.gov |

This enzymatic preference for oleoyl-CoA at the LPAAT step ensures the efficient synthesis of 1,2-dioleoyl-phosphatidic acid, the direct precursor to the 1,2-dioleoyl-glycerol needed for OOP formation.

In Vivo Enzymatic Reactions Leading to OOP Production

In vivo, the production of this compound is a coordinated sequence of enzymatic reactions within the de novo synthesis pathway:

GPAT acylates glycerol-3-phosphate at the sn-1 position with oleoyl-CoA.

An LPAAT isoform with a high affinity for oleoyl-CoA (such as AGPAT3) then acylates the sn-2 position, forming 1,2-dioleoyl-phosphatidic acid. nih.gov

Phosphatidate phosphatase hydrolyzes the phosphate group, yielding 1,2-dioleoyl-sn-glycerol.

Finally, DGAT1 or DGAT2 catalyzes the transfer of palmitoyl-CoA to the sn-3 position, completing the synthesis of OOP.

Intracellular Metabolism and Turnover of this compound

The intracellular turnover of OOP begins with its catabolism through hydrolysis, a process known as lipolysis. This breakdown is primarily mediated by intracellular lipases, which cleave the ester bonds, releasing fatty acids and a glycerol backbone. libretexts.orgcuni.cz The key enzymes regulating this process in adipose tissue are Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL). nih.govreactome.org

The specific structure of OOP influences its breakdown:

Initial Hydrolysis: ATGL is rate-limiting for the first step of TAG hydrolysis. nih.gov It exhibits a strong preference for hydrolyzing the fatty acid at the sn-2 position. nih.gov Therefore, in the initial breakdown of OOP, ATGL would likely cleave the oleic acid from the sn-2 position, producing 1-oleoyl-3-palmitoyl-glycerol and a free oleic acid molecule.

Subsequent Hydrolysis: The resulting diacylglycerol is then a substrate for HSL, which preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. nih.govresearchgate.net HSL would cleave the remaining oleic acid and palmitic acid, yielding free fatty acids and a glycerol molecule. Pancreatic lipase, involved in dietary fat digestion, also shows regioselectivity for the sn-1 and sn-3 positions. aocs.org

Once released, the constituent molecules have distinct metabolic fates:

Fatty Acids: The liberated oleic and palmitic acids are activated to their acyl-CoA derivatives and can be transported into the mitochondria for β-oxidation to generate ATP, or they can be re-esterified into other lipids. pdmu.edu.ua

Glycerol: The glycerol backbone is transported to the liver, where it is phosphorylated to glycerol-3-phosphate. libretexts.org It can then enter the glycolysis pathway as dihydroxyacetone phosphate (DHAP) or be used as a backbone for new TAG synthesis. libretexts.orgresearchgate.net

Lipolysis Mechanisms and the Hydrolysis of Triacylglycerols Including OOP

Lipolysis is the metabolic process responsible for the breakdown (hydrolysis) of triacylglycerols stored in tissues, primarily adipose tissue, into free fatty acids (FFAs) and glycerol. wikipedia.orgnih.gov This mobilization of stored energy is crucial during periods of fasting or exercise. wikipedia.org The hydrolysis of an asymmetrical triacylglycerol such as OOP follows the same general enzymatic cascade as other TAGs.

The breakdown of TAGs occurs in two main contexts: the hydrolysis of circulating TAGs within lipoproteins and the hydrolysis of TAGs stored within cellular lipid droplets.

Hydrolysis of Circulating TAGs: Triacylglycerols are transported through the bloodstream in lipoproteins like chylomicrons and very-low-density lipoproteins (VLDL). lumenlearning.com The enzyme Lipoprotein Lipase (LPL) , located on the surface of endothelial cells lining the capillaries of tissues like muscle and adipose tissue, hydrolyzes these TAGs. wikipedia.orge-enm.org This action releases fatty acids, which can then be taken up by the adjacent cells for energy or re-storage. lumenlearning.com The activity of LPL requires apolipoprotein C-II (ApoC-II) as a cofactor. wikipedia.org

Hydrolysis of Stored Intracellular TAGs: The mobilization of fat stored within adipocytes is a stepwise process mediated by a series of intracellular lipases. This process is tightly regulated by hormones; for instance, it is stimulated by catecholamines and inhibited by insulin. lumenlearning.compnas.org The sequential hydrolysis proceeds as follows:

Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the initial, rate-limiting step of lipolysis. wikipedia.org It hydrolyzes a fatty acid from the TAG molecule to produce a diacylglycerol (DAG) and one free fatty acid. wikipedia.orgnih.gov For OOP, ATGL would remove one of the oleic acids from either the sn-1 or sn-2 position.

Hormone-Sensitive Lipase (HSL): Following the action of ATGL, HSL acts primarily on the newly formed DAG, cleaving another fatty acid to produce a monoacylglycerol (MAG) and a second free fatty acid. wikipedia.orgnih.gov HSL exhibits significantly higher activity against DAG compared to TAG. nih.gov

Monoacylglycerol Lipase (MGL): In the final step, MGL hydrolyzes the remaining fatty acid from the MAG, releasing the glycerol backbone and the third and final free fatty acid (in this case, palmitic acid). wikipedia.orgyoutube.com

Together, ATGL and HSL are responsible for over 95% of the triacylglycerol hydrolase activity in murine white adipose tissue. nih.gov The released free fatty acids enter the circulation, where they bind to albumin for transport to other tissues to be used as an energy source. lumenlearning.com The glycerol backbone is transported to the liver, where it can enter gluconeogenesis or glycolysis. nih.gov

Table 2: Key Enzymes in the Lipolysis of Triacylglycerols

| Enzyme | Abbreviation | Primary Function in Lipolysis |

|---|---|---|

| Lipoprotein Lipase | LPL | Hydrolyzes TAGs in circulating lipoproteins (chylomicrons, VLDL) to allow tissue uptake of fatty acids. lumenlearning.comwikipedia.org |

| Adipose Triglyceride Lipase | ATGL | Initiates intracellular lipolysis by hydrolyzing the first fatty acid from a stored TAG, producing a DAG. wikipedia.orgnih.gov |

| Hormone-Sensitive Lipase | HSL | Primarily hydrolyzes DAG to produce a MAG and a second free fatty acid. wikipedia.orgnih.govnih.gov |

| Monoacylglycerol Lipase | MGL | Completes lipolysis by hydrolyzing MAG to produce glycerol and the final free fatty acid. wikipedia.orgyoutube.com |

Chromatographic Separation Techniques for OOP and its Isomers

Chromatography is the cornerstone for separating complex lipid mixtures. For triacylglycerols (TAGs) like OOP, the choice of stationary and mobile phases is critical to resolve molecules that differ subtly in their fatty acid arrangements.

High-Performance Liquid Chromatography (HPLC) for Positional Isomer Resolution

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for separating TAG positional isomers. The resolution of these isomers is influenced by factors such as the column's stationary phase, the composition of the mobile phase, and the column temperature.

Research has demonstrated that the separation of the positional isomer pair OOP and OPO can be successfully achieved using specific types of HPLC columns. nih.gov A study utilizing a recycle HPLC system found that a non-endcapped polymeric octadecylsilane (B103800) (ODS) column was effective in resolving OPO and OOP, whereas other ODS columns (endcapped monomeric, endcapped intermediate, or non-endcapped monomeric) failed to achieve separation. nih.gov The efficiency of this separation is highly dependent on the column temperature, with the best resolution for OPO and OOP being observed at a lower temperature of 10°C. nih.gov This suggests that the polymeric ODS stationary phase possesses the ability to recognize the subtle structural differences between these TAG isomers, and that lower temperatures enhance this recognition, likely by affecting the solubility of the TAGs in the mobile phase. nih.gov

The ability of RP-HPLC to separate positional isomers has been shown to improve with an increasing number of double bonds in the acyl residues of the TAGs. researchgate.net While early methods struggled, advancements in stationary phase efficiency have enabled the complete resolution of various TAG isomer pairs. researchgate.netcapes.gov.br

| Isomer Pair | Column Type | Optimal Temperature | Key Finding | Reference |

|---|---|---|---|---|

| OOP / OPO | Non-endcapped Polymeric ODS | 10°C | Successful separation achieved, unlike with other ODS columns. | nih.gov |

| POP / PPO | Non-endcapped Polymeric ODS | 25°C | Separation was only achieved on the polymeric column. | nih.gov |

Chiral Phase High-Performance Liquid Chromatography for Enantiomeric Separation

While RP-HPLC can separate positional isomers, distinguishing between enantiomers, such as 1,2-dioleoyl-3-palmitoyl-sn-glycerol (sn-OOP) and 2,3-dioleoyl-1-palmitoyl-sn-glycerol (sn-POO), requires chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.

A recycle HPLC system equipped with a polysaccharide-based chiral column has been effectively used to resolve racemic mixtures of asymmetric TAGs. researchgate.netresearchgate.net Specifically, rac-OOP was successfully resolved into its constituent enantiomers using this technique. researchgate.netresearchgate.net The research suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid (like oleic acid) is crucial for the chiral recognition on the column used. researchgate.netresearchgate.net Racemic TAGs composed of only unsaturated fatty acids or only saturated fatty acids were not resolved under the same conditions. researchgate.netresearchgate.net This highlights the specificity of the chiral recognition mechanism. The development of core-shell particle technology in chiral columns now allows for these highly efficient separations to be performed in significantly reduced analysis times. nih.gov

| Racemic Compound | Separation Outcome | Chromatographic System | Reference |

|---|---|---|---|

| rac-OOP | Resolved into enantiomers | Recycle HPLC with polysaccharide-based chiral column | researchgate.netresearchgate.net |

| rac-PPO | Resolved into enantiomers | Recycle HPLC with polysaccharide-based chiral column | researchgate.netresearchgate.net |

| rac-OOL | Not resolved | Recycle HPLC with polysaccharide-based chiral column | researchgate.net |

| rac-PPS | Not resolved | Recycle HPLC with polysaccharide-based chiral column | researchgate.net |

Gas-Liquid Chromatography (GLC) in Triacylglycerol Profiling

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a fundamental technique in lipid analysis, primarily used for determining the fatty acid composition of TAGs. Due to the low volatility of intact TAGs, they are typically not analyzed directly by GLC. Instead, the sample is first subjected to transesterification to convert the fatty acids into their more volatile fatty acid methyl ester (FAME) derivatives.

GLC is often used in conjunction with other separation techniques like HPLC or Thin-Layer Chromatography (TLC). nih.govyoutube.com In such a workflow, the complex lipid mixture is first separated into individual TAG fractions by HPLC. nih.gov These fractions are then collected, transesterified, and the resulting FAMEs are analyzed by GLC. nih.gov By combining the retention data from the initial separation (e.g., HPLC) with the fatty acid profile from the GLC analysis, a comprehensive identification of the TAG molecular species can be achieved. nih.gov This two-stage procedure is robust and allows for the quantitative analysis of the fatty acid profile of each separated lipid class. youtube.com

Mass Spectrometry for Structural Elucidation and Quantification of OOP

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of lipids. It provides information on the molecular weight and, through fragmentation techniques, the identity and position of the fatty acyl chains on the glycerol backbone.

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS), most commonly utilizing collision-induced dissociation (CID), is a powerful technique for the structural characterization of TAGs. ucdavis.edu In a CID experiment, a specific precursor ion (e.g., the molecular ion of OOP) is selected, accelerated, and collided with an inert gas. taylorandfrancis.comnih.gov This collision imparts internal energy, causing the ion to fragment in predictable ways.

The fragmentation patterns are highly informative. For TAGs, the primary fragment ions observed correspond to the loss of one of the fatty acyl chains as a free fatty acid or a ketene. The analysis of these neutral losses allows for the identification of the constituent fatty acids. Furthermore, the relative abundance of the fragment ions resulting from the loss of the fatty acid from the sn-1/3 positions versus the sn-2 position can differ, providing clues to the positional arrangement of the fatty acids on the glycerol backbone. mdpi.com This detailed structural information is crucial for distinguishing between isomers like OOP and OPO. The fragmentation process can involve both charge-driven fragmentation and charge-remote fragmentation, the latter of which provides key information about the acyl chain structure itself. koreascience.kr

Coupling with Liquid Chromatography (LC-MS) for Targeted Analysis

The combination of liquid chromatography with mass spectrometry (LC-MS) creates a formidable analytical platform that leverages the separation power of LC and the detection specificity and sensitivity of MS. For the analysis of OOP, LC-MS allows for the targeted quantification of the specific isomer within a complex biological matrix. nih.govresearchgate.net

In a typical targeted LC-MS analysis, an HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system separates the lipids in the sample. und.edu The eluent is directed into the ion source of the mass spectrometer, where the molecules are ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer can then be operated in a mode to specifically monitor for the ions corresponding to OOP and its fragments. nih.gov For instance, the chiral HPLC separation method can be directly coupled with an APCI-MS detector to determine the specific ratio of sn-OOP to sn-POO in a sample like palm oil. researchgate.net This targeted approach provides excellent sensitivity and selectivity, enabling the accurate measurement of specific TAG molecular species even at low concentrations. nih.govund.edu

Spectroscopic Characterization of OOP and Related Triacylglycerols

Spectroscopic techniques are fundamental in the structural elucidation and characterization of triacylglycerols (TAGs) like this compound (OOP). These methods provide detailed information on the molecular structure, composition, and solid-state properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural confirmation and analysis of TAGs. ajol.info It allows for the detailed elucidation of the molecular structure, including the composition and positional distribution of fatty acids on the glycerol backbone. ajol.info Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain comprehensive structural insights. researchgate.net

¹H-NMR spectroscopy is particularly useful due to the high natural abundance and sensitivity of the proton nucleus. nih.gov Specific chemical shift regions in the ¹H-NMR spectrum correspond to different protons within the TAG molecule, allowing for structural assignment and quantification. nih.gov For instance, the protons on the glycerol backbone, the vinylic protons of the oleoyl (B10858665) chains, and the terminal methyl protons of the fatty acid chains all appear in distinct regions of the spectrum. researchgate.netnih.gov The integration of these signals can be used to determine the relative composition of different fatty acids. nih.gov

¹³C-NMR provides complementary information, offering detailed insights into the carbon skeleton of the TAG. ajol.info Although the low natural abundance of the ¹³C isotope presents a challenge, techniques like gated decoupling can provide quantitative data. ajol.infonih.gov The carbonyl carbons of the ester linkages and the olefinic carbons of the unsaturated fatty acids give distinct signals that can differentiate between fatty acids and their position on the glycerol moiety. ajol.infonih.gov For example, analysis of the carbonyl and olefinic regions can reveal the distribution of saturated and unsaturated acyl chains at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. ajol.info

Table 1: General ¹H and ¹³C NMR Chemical Shift Regions for Triacylglycerols This table provides representative chemical shift ranges. Exact values can vary based on solvent and specific molecular structure.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ (sn-1, sn-3) | 4.10 - 4.35 | 62.0 - 63.0 |

| Glycerol CH (sn-2) | 5.25 - 5.30 | 68.8 - 69.5 |

| Olefinic CH=CH (Oleoyl) | 5.30 - 5.40 nih.gov | 127.0 - 131.0 |

| Carbonyl C=O | N/A | 172.5 - 174.0 nih.gov |

| Allylic CH₂ | 2.75 - 2.85 nih.gov | 24.0 - 26.0 |

| α-CH₂ to C=O | 2.28 - 2.35 nih.gov | 33.8 - 34.5 |

| Terminal CH₃ | 0.85 - 0.95 nih.gov | 13.9 - 14.2 |

Raman spectroscopy is a valuable vibrational spectroscopy technique for analyzing the polymorphic behavior of TAGs. u-tokyo.ac.jpwallonie.be Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical characteristic of fats and oils, influencing their physical properties. naro.go.jpnih.gov Raman spectroscopy can differentiate between these polymorphs (commonly α, β', and β) because each form has a unique crystal lattice structure, which results in distinct vibrational modes. spectroscopyonline.comazom.com

The technique is non-destructive and requires minimal sample preparation, making it suitable for in situ monitoring of polymorphic transitions during processes like crystallization and heating. nih.govnih.gov Specific regions of the Raman spectrum are particularly sensitive to polymorphic changes. These include:

C=O stretching region (~1700-1750 cm⁻¹): The position and shape of the carbonyl stretching band can vary with the packing density and environment of the ester groups in different polymorphs.

CH₂ twisting and rocking region (~1200-1350 cm⁻¹): These bands are sensitive to the conformational order of the acyl chains.

CH₂ scissoring region (~1400-1480 cm⁻¹): The splitting of the CH₂ scissoring band, such as the appearance of a band around 1417 cm⁻¹, is characteristic of the orthorhombic subcell packing found in β' polymorphs. u-tokyo.ac.jp

C-C skeletal stretching region (~1050-1150 cm⁻¹): These vibrations reflect the trans/gauche conformation of the fatty acid chains, which differs between crystalline and liquid states.

By analyzing these characteristic spectral features, Raman spectroscopy can identify the specific polymorphs present in a sample and monitor their transformations in real-time. nih.govnih.gov

X-ray Diffraction for Crystallographic Studies

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of materials. spectroscopyonline.com In the study of TAGs, it provides fundamental information on the arrangement of molecules in the solid state, including the identification of different polymorphic forms and their structural parameters.

Synchrotron Radiation X-ray Diffraction (SR-XRD) is an advanced XRD technique that utilizes the extremely bright and collimated X-ray beams produced by a synchrotron source. acs.orgrsc.org This high-intensity radiation offers significant advantages over conventional laboratory X-ray sources for studying TAG polymorphism. nih.gov The primary benefit is the ability to collect high-resolution diffraction patterns in very short time frames (seconds or less). core.ac.ukub.edu

This capability is crucial for in situ, time-resolved studies of the dynamic processes involved in TAG crystallization and polymorphic transformations. core.ac.uknih.gov Researchers can monitor rapid structural changes that occur during heating, cooling, or aging. rsc.orgmdpi.com For example, the transformation of a less stable polymorph (like α) into a more stable form (like β' or β) can be observed in real-time. nih.govcore.ac.uk

SR-XRD experiments typically collect data in both the small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) regions simultaneously. rsc.org

SAXS patterns provide information about the long-range order, specifically the lamellar stacking of the TAG molecules, revealing the chain length packing (e.g., double-chain length or triple-chain length). mdpi.com

WAXS patterns reveal the short-range order, which is related to the sub-cell packing of the hydrocarbon chains (e.g., hexagonal for α, orthorhombic for β', and triclinic for β). mdpi.com

By combining SAXS and WAXS data, SR-XRD allows for the unambiguous identification and characterization of the polymorphic forms of TAGs like OOP and their transformation pathways under various kinetic conditions. rsc.orgcore.ac.uk

Table 2: Polymorph Characteristics of Triacylglycerols Determined by XRD

| Polymorph | Sub-cell Packing | Typical WAXS Reflections (d-spacing, Å) | Chain Stacking |

| α (alpha) | Hexagonal | ~4.15 (single strong peak) | Typically double-chain length (2L) |

| β' (beta-prime) | Orthorhombic | ~4.2-4.3 and ~3.7-3.9 (two strong peaks) mdpi.com | Typically double-chain length (2L) |

| β (beta) | Triclinic | ~4.6 and ~3.8-3.9 (multiple peaks, one strong) mdpi.com | Can be double (2L) or triple (3L) chain length |

Utilization of Certified Reference Standards in Quantitative Analysis

In the quantitative analysis of this compound and other TAGs, the use of Certified Reference Materials (CRMs) is essential for ensuring the accuracy, reliability, and comparability of results. lgcstandards.com A CRM is a highly characterized and homogeneous material with a certified value for one or more properties, produced by a metrologically valid procedure. sigmaaldrich.comkrackeler.com

CRMs are produced and certified under stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comkrackeler.com They serve several critical functions in an analytical laboratory:

Method Validation: CRMs are used to validate analytical methods, demonstrating that the method is fit for its intended purpose and provides accurate results.

Calibration: They can be used to calibrate instruments, establishing a direct link between the instrument response and the concentration of the analyte.

Quality Control: Regular analysis of CRMs helps in monitoring the performance of an analytical method over time, ensuring ongoing data quality. nist.gov

Establishing Metrological Traceability: Using CRMs ensures that measurement results are traceable to a stated reference, often the International System of Units (SI). nist.gov

For complex matrices like fats and oils, CRMs such as anhydrous milk fat or peanut butter, which have certified values for various triglycerides and fatty acids, are available. nist.goveuropa.eu Additionally, high-purity single-substance or multi-component mixture CRMs for specific TAGs are produced for precise calibration and quantification tasks in research and industry. sigmaaldrich.comsigmaaldrich.com The use of these standards is a cornerstone of good laboratory practice and is indispensable for achieving high-quality, defensible analytical data.

Polymorphism and Crystallization Behavior of 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol

Identification and Characterization of Polymorphic Forms of OOP (e.g., α, β', β)

The crystalline structure of triacylglycerols (TAGs) is complex, with the ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. usu.edu These polymorphs, commonly designated α, β', and β, are differentiated by their subcell structures and thermodynamic stabilities. researchgate.netnih.gov For the asymmetric TAG 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP), research has identified two primary polymorphic forms: a metastable α form and the most stable β′ form. researchgate.net The asymmetry in the fatty acid composition of OOP, specifically being a saturated-unsaturated-unsaturated (SUU) type TAG, prevents the formation of the β polymorph, which is often found in more symmetrically structured TAGs. ub.edu

Both the α and β′ polymorphs of OOP are characterized by a triple-chain-length stacking structure. researchgate.net The α form is the least stable and typically the first to crystallize from the melt upon rapid cooling. researchgate.net The β' form represents the most stable crystalline state that OOP can achieve. researchgate.net In addition to these primary forms, studies on similar SUU triacylglycerols like 1-palmitoyl-2,3-dioleoyl-rac-glycerol (POO) have detected multiple β' forms (β'1 and β'2) and a sub-α form. researchgate.net Furthermore, a transient, disordered phase described as a kinetic liquid crystal (KLC) phase has been observed during the transformation from less stable to more stable forms. researchgate.net

| Polymorph | Stacking (Chain-Length) | Stability | Characterization Notes |

|---|---|---|---|

| α | Triple (3L) | Metastable | Least stable form, typically crystallizes first upon rapid cooling. researchgate.netresearchgate.net |

| β' | Triple (3L) | Stable | The most stable polymorphic form for OOP. researchgate.net Its formation is favored under slower cooling conditions. |

Kinetics of Crystallization and Polymorphic Transformation in OOP Systems

The transformation from the metastable α polymorph to the more stable β' form is a critical process governed by specific kinetic parameters. This transition is a monotropic one, meaning it proceeds in one direction, from the less stable to the more stable form. researchgate.net

Influence of Cooling and Heating Rates on Polymorph Occurrence

The rate at which a TAG is cooled from its molten state or heated from a solid state has a profound impact on which polymorphic forms appear and how they transform. nih.govnetzsch.com This principle is well-established for a wide range of TAGs, including OOP. researchgate.netresearchgate.net

Cooling Rate: When this compound is cooled rapidly, the molecules have insufficient time to arrange into the most stable configuration, leading to the crystallization of the metastable α form. researchgate.net Conversely, slower cooling rates provide the necessary time for the molecules to organize into the more thermodynamically favorable β' form, which can then crystallize directly from the melt. researchgate.net This behavior is consistent with studies on various TAGs where higher cooling rates favor the formation of less stable polymorphs. nih.govmdpi.commdpi.com

Heating Rate: The rate of heating influences the pathway of polymorphic transformation. researchgate.netnih.gov When a less stable form is heated, it can either transform into a more stable form in the solid state or melt and then recrystallize. The dominant pathway is dependent on the heating rate applied.

| Thermal Condition | Resulting Polymorph | Transformation Pathway on Heating |

|---|---|---|

| High Cooling Rate (e.g., >15 °C/min) | Predominantly α form. researchgate.net | Upon heating, the α form will transform to the more stable β' form, often via a melt-mediated process. researchgate.net |

| Low Cooling Rate (e.g., <2 °C/min) | Direct crystallization of the stable β' form. researchgate.net | The stable β' form will melt at its characteristic melting point without further polymorphic transformation. |

Activation Energies of Crystallization and Transformation

The crystallization and subsequent polymorphic transformations are energy-dependent processes, each with a specific activation energy barrier that must be overcome. researchgate.net The rates of these transformations are directly related to these energy barriers. Scientific discussions on the kinetics of TAG polymorphism often analyze the results by considering the activation energies involved in each transformation step. researchgate.netnih.gov For instance, the transition from the α to the β' form requires a certain amount of energy to initiate the molecular rearrangement. While the concept is fundamental to understanding the kinetics, specific quantitative values for the activation energies of crystallization and transformation for this compound are not detailed in the reviewed literature.

Interplay of Solid-State and Melt-Mediated Polymorphic Transformations

Polymorphic transformations in triacylglycerols can occur through two primary mechanisms: solid-state transformations and melt-mediated transformations. researchgate.netnih.gov

Solid-State Transformation: This involves the direct rearrangement of molecules within the crystal lattice from a less stable to a more stable form without passing through a liquid phase. This process is more likely to occur when the heating rate is slow enough to allow for molecular mobility within the solid crystal but not so high as to cause melting.

Melt-Mediated Transformation: This is a more common pathway for TAGs. researchgate.net In this process, the less stable polymorph (e.g., the α form of OOP) is heated until it melts. This liquid phase, which retains a "memory" of the crystalline structure, then rapidly recrystallizes into a more stable polymorph (e.g., the β' form) whose melting point is higher than the temperature at which the initial melting occurred. researchgate.net The nature of the transformation is highly dependent on the heating rate; faster heating rates tend to favor melt-mediated transformations. researchgate.netnih.gov For SUU TAGs like OOP, transformations can occur via solid-state, melt-mediation, or through a transient kinetic liquid crystal phase, largely dictated by the heating conditions. researchgate.net

Binary Phase Behavior of this compound with Other Triacylglycerols

Eutectic and Molecular Compound Formation in Mixtures (e.g., with POP)

The interaction between this compound (OOP) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), two major components of palm oil, is of significant industrial relevance. researchgate.net

Eutectic Behavior: The binary mixture of OOP and POP exhibits immiscible eutectic behavior in both its metastable and stable states. researchgate.net A eutectic system is a mixture where the components are fully miscible in the liquid phase but are immiscible in the solid phase, crystallizing separately. nih.gov This mixture has a single melting point (the eutectic point) that is lower than the melting points of either of the pure components. ua.ptresearchgate.net Studies have also reported eutectic interactions in mixtures of PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol) and OOP. researchgate.net

Molecular Compound Formation: In contrast to the OOP/POP system, some TAG mixtures form molecular compounds. A molecular compound is a new crystalline solid phase formed when two different types of molecules crystallize together in a specific stoichiometric ratio, creating a crystal structure distinct from either of the parent components. mdpi.comub.edu For example, mixtures of POP and PPO are known to form a molecular compound, which alters their phase behavior away from a simple eutectic. researchgate.netresearchgate.net

The distinct eutectic behavior of the OOP/POP mixture is a key factor in the crystallization properties of palm oil and its fractions. researchgate.net

| TAG Mixture | Phase Behavior | Description |

|---|---|---|

| OOP / POP | Eutectic | The components are immiscible in the solid state, leading to a eutectic system. researchgate.net |

| OOP / PPO | Eutectic | This mixture also exhibits eutectic behavior. researchgate.net |

| POP / PPO | Molecular Compound | Forms a distinct molecular compound crystal at a 1:1 ratio, contrasting with OOP mixtures. researchgate.netresearchgate.net |

Molecular-Level Mechanisms Governing Crystallization and Phase Transitions

The crystallization of this compound is a nuanced process, fundamentally driven by the molecule's inherent chemical structure and the interplay of intermolecular forces. Research has identified two primary polymorphic forms for pure OOP: a metastable α form and a more stable β' form. arizona.edu A defining characteristic of both these polymorphs is their triple-chain-length structure, a direct consequence of the molecular arrangement within the crystal lattice. arizona.edu

The transition from the molten liquid state to a crystalline solid, and the subsequent transformations between polymorphic forms, are governed by a delicate balance of thermodynamics and kinetics. The initial formation of the less stable α form upon cooling is a common phenomenon in triacylglycerol crystallization. This is often attributed to the lower energy barrier for nucleation of the α form compared to the more ordered and stable β' form.

Studies on mixtures of OOP with other triacylglycerols, such as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP), have provided further insight into the molecular interactions at play. In these mixtures, OOP exhibits immiscible eutectic behavior, meaning the two components crystallize separately from the melt. arizona.edu The notable absence of a molecular compound formation between POP and OOP is thought to be heavily influenced by the glycerol (B35011) conformation, which appears to prevent the necessary intermolecular packing required for such a structure to form. arizona.edu This underscores the pivotal role of the glycerol group's spatial arrangement in directing the crystallization pathway.

The transformation from the metastable α form to the more stable β' form is a thermodynamically driven process. This transition can occur via a melt-mediated mechanism, where the α form melts before the β' form crystallizes, or through a solid-state transformation. The specific pathway and rate of this transformation are influenced by factors such as temperature and the presence of other components. For instance, in mixtures with POP, the crystallization of the β' form and the polymorphic transformation from α to β' of both POP and OOP have been observed to be promoted. arizona.edu

While detailed thermodynamic and crystallographic data for the pure polymorphs of this compound are not extensively documented in publicly available literature, the established principles of triacylglycerol crystallization provide a strong framework for understanding its behavior. The data that is available for related systems allows for a qualitative understanding of the molecular forces at work.

Below are interactive tables summarizing the known polymorphic behavior and the influential factors at the molecular level.

Table 1: Polymorphic Forms of this compound

| Polymorph | Stability | Chain Packing Structure |

| α | Metastable | Triple-chain-length |

| β' | Stable | Triple-chain-length |

Table 2: Key Molecular-Level Factors Influencing Crystallization

| Factor | Influence on Crystallization and Phase Transitions |

| Glycerol Conformation | A primary determinant of how the fatty acid chains can pack together. It is considered a highly influential factor in preventing the formation of molecular compounds in mixtures. arizona.edu |

| Acyl Chain Packing | The arrangement of the oleic and palmitic acid chains, including the kink from the oleic acid's double bond, affects the efficiency of packing and the relative stability of the polymorphs. |

| Methyl End Stacking | The interactions at the ends of the fatty acid chains contribute to the overall stability of the crystal lattice. |

| Intermolecular Interactions | Van der Waals forces between the long hydrocarbon chains are the dominant attractive forces holding the molecules together in the crystal. |

Further research focusing on the precise thermodynamic parameters and high-resolution crystallographic data of pure this compound polymorphs is needed to build a more complete quantitative picture of its crystallization and phase transition behavior.

Biological Relevance and Dynamics of 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol in Model Systems

Integration and Interaction of OOP with Biological Membranes

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) is a triacylglycerol composed of two oleic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position. While it is a naturally occurring lipid found in sources like olive oil, detailed research on its specific interactions within model biological membranes is limited. However, based on the known properties of its constituent fatty acids and the general behavior of triacylglycerols in lipid bilayers, we can infer its likely effects.

Effects on Membrane Fluidity and Permeability in Model Bilayers

The fluidity of a biological membrane is crucial for its function, influencing processes like signal transduction and transport. This fluidity is largely determined by the packing of its lipid components. The fatty acid composition of these lipids plays a significant role; unsaturated fatty acids, with their "kinks," disrupt tight packing and increase fluidity, while saturated fatty acids allow for more ordered packing, leading to decreased fluidity. wikipedia.org

The permeability of a lipid bilayer is inversely related to its fluidity and packing density. A more fluid, loosely packed membrane is generally more permeable to small molecules. By increasing membrane fluidity, OOP would likely lead to a corresponding increase in the permeability of a model lipid bilayer.

Cellular Lipid Homeostasis and Dynamics of Intracellular Lipid Droplets

Triacylglycerols are the primary form of energy storage in eukaryotic cells and are sequestered in specialized organelles called lipid droplets. These droplets consist of a neutral lipid core, mainly composed of triacylglycerols and sterol esters, surrounded by a phospholipid monolayer and associated proteins.

Investigation in Animal Models for Metabolic and Cellular Research

Occurrence and Metabolic Fate of OOP in Mammalian Systems (e.g., mouse metabolites)

Specific studies tracking the metabolic fate of this compound in mammalian systems are not extensively documented in the available literature. However, research on structurally related monoglycerides, such as rac-1(3)-palmitoyl glycerol (B35011), has been conducted in weanling mice. These studies have shown that the toxicity of saturated fats can be influenced by their molecular form, with rac-1(3)-palmitoyl glycerol showing greater toxicity than free palmitic acid when it is the sole dietary fat source. nih.gov This toxicity was mitigated by the addition of safflower oil or by acetylation of the monoglyceride, which appeared to increase its lipolysis into the less toxic free palmitic acid. nih.gov

Based on general lipid metabolism, ingested OOP in a mammalian system would first undergo hydrolysis by pancreatic lipases in the small intestine into free fatty acids (oleic and palmitic acid) and monoacylglycerols. These components would then be absorbed by enterocytes, re-esterified back into triacylglycerols, and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream. From there, they would be delivered to various tissues for storage or energy utilization.

Modulation of Cellular Processes by Structurally Related Glycerolipids (e.g., impact on neutrophil migration, receptor desensitization)

Structurally related glycerolipids, particularly diacylglycerols (DAGs), are well-established second messengers in a variety of cellular signaling pathways and have been shown to modulate key cellular processes.

Impact on Neutrophil Migration: Diacylglycerols are physiological activators of protein kinase C (PKC) and have been shown to induce significant changes in human neutrophils. nih.gov Unlike chemotactic peptides that cause neutrophils to adopt a polarized shape for directional movement, DAGs induce a non-polar morphology with numerous surface projections. nih.govbiologists.com This is associated with a distinct form of motility characterized by continuous shape changes without unidirectional movement. nih.govbiologists.com The activation of the DAG-PKC pathway leads to a redistribution of F-actin to the cell periphery and into these projections. nih.gov This suggests that DAG signaling plays a crucial role in modulating the locomotor apparatus of neutrophils. nih.govbiologists.com Furthermore, diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid, are also critical for neutrophil function, with DGKα being necessary for migration and a productive inflammatory response. mdpi.com

Receptor Desensitization: Diacylglycerols are also implicated in the desensitization of various G protein-coupled receptors (GPCRs). For instance, synthetic diacylglycerols, such as 1-oleyl-2-acetyl-diglycerol, can induce the desensitization of cardiac beta-adrenergic receptors. ahajournals.org This process involves the activation of protein kinase C, leading to a reduction in the number and affinity of the receptors on the cell surface, likely through an internalization mechanism. ahajournals.org Similarly, the desensitization of the angiotensin II type 1A receptor, a Gq-coupled receptor, is associated with a transient increase in diacylglycerol levels. nih.gov The termination of signaling from such receptors involves both receptor desensitization and the degradation of second messengers like DAG, a process that can be coordinated by proteins like β-arrestins which recruit diacylglycerol kinases to the activated receptor. nih.gov

Synthesis Strategies for 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol in Research Contexts

Chemical Synthesis Approaches for Defined Stereoisomers

The chemical synthesis of triacylglycerols with a defined fatty acid composition at specific glycerol (B35011) backbone positions, including specific stereoisomers, is a multi-step process that relies heavily on the use of protecting groups to achieve regioselectivity. The synthesis of enantiomerically pure TAGs is particularly challenging due to the chiral nature of the sn-2 position of the glycerol backbone when different fatty acids are present at the sn-1 and sn-3 positions.

A general strategy for the stereospecific synthesis of a TAG like 1,2-Dioleoyl-3-palmitoyl-glycerol involves starting with a chiral precursor of glycerol. For instance, (R)- or (S)-solketal can be used as a starting material. The synthesis would typically proceed through the following steps:

Protection of Glycerol Backbone: A chiral starting material like (R)-solketal is used, which has a free primary hydroxyl group.

First Acylation: The free primary hydroxyl group at the sn-3 position is esterified with palmitic acid.

Deprotection: The isopropylidene group is removed to expose the hydroxyl groups at the sn-1 and sn-2 positions.

Second and Third Acylation: The remaining two hydroxyl groups are then acylated with oleic acid. This step might lead to a mixture of products, and purification is necessary to isolate the desired 1,2-dioleoyl-3-palmitoyl-sn-glycerol.

Alternatively, enantioselective acylation of a prochiral glycerol derivative can be employed. This method utilizes a chiral catalyst or reagent to selectively acylate one of the primary hydroxyl groups of a 2-substituted glycerol derivative, leading to an optically active intermediate that can then be converted to the target TAG. For example, the use of a chiral diamine derived from (S)-proline as a ligand for tin(II) alkoxides generated from 2-O-arylsulfonylglycerols has been shown to produce optically active glycerol derivatives with up to 84% enantiomeric excess. oup.com

The complexity and the number of steps involved in chemical synthesis, along with the often-moderate yields and the need for extensive purification, make these methods more suitable for small-scale laboratory synthesis of analytical standards rather than for larger-scale production.

Enzymatic Synthesis Strategies Using Lipases

Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical methods for producing structured TAGs. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can catalyze esterification, transesterification, and acidolysis reactions with high regioselectivity, often favoring the sn-1 and sn-3 positions of the glycerol backbone. mdpi.com

The synthesis of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol can be envisioned through a two-step enzymatic process. First, a lipase-catalyzed esterification of glycerol with oleic acid could be performed to yield 1,2-dioleoyl-rac-glycerol. Subsequently, the remaining free hydroxyl group at the sn-3 position would be esterified with palmitic acid. However, a more common and efficient approach is acidolysis.

In acidolysis, a starting triacylglycerol is reacted with a free fatty acid in the presence of a lipase (B570770). For the synthesis of a structured lipid rich in this compound, one could start with triolein (B1671897) and perform an acidolysis reaction with palmitic acid using an sn-1,3 specific lipase. The lipase would preferentially hydrolyze the oleic acid at the sn-1 and sn-3 positions, which would then be replaced by palmitic acid.

The optimization of enzymatic reactions is crucial for maximizing the yield and purity of the desired product. Several parameters significantly influence the outcome of lipase-catalyzed reactions:

Enzyme Selection: The choice of lipase is critical as it determines the regioselectivity and efficiency of the reaction. Lipases from different sources exhibit varying specificities. For instance, immobilized lipase from Rhizomucor miehei (Lipozyme RM IM) is a commonly used sn-1,3 specific lipase. nih.gov

Reaction Temperature: Temperature affects the reaction rate and the enzyme's stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and an increase in acyl migration, which is the intramolecular transfer of acyl groups, leading to a loss of regiospecificity. mdpi.comlu.se Optimal temperatures for lipase activity are typically in the range of 40-60°C. mdpi.com

Substrate Molar Ratio: The molar ratio of the substrates (e.g., triacylglycerol to free fatty acid in acidolysis) influences the reaction equilibrium. An excess of the acyl donor can drive the reaction towards the desired product. nih.gov

Enzyme Load: The amount of enzyme used affects the reaction time. A higher enzyme load can reduce the reaction time, but beyond a certain point, it may not significantly increase the yield and adds to the cost. nih.gov

Water Content: Water is essential for maintaining the catalytic activity of lipases. However, excessive water can promote the competing hydrolysis reaction, reducing the yield of the esterification or acidolysis product. The optimal water content is often a fine balance that needs to be determined for each specific system. nih.gov

Response surface methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously to achieve the highest yield of the desired structured TAG. For example, in a study on the acidolysis of rapeseed oil with caproic acid, the optimal conditions were found to be a reaction time of 17 hours, a substrate ratio of 5, an enzyme load of 14 wt%, a water content of 10 wt%, and a temperature of 65°C, resulting in a 55 mol% incorporation of caproic acid. nih.gov

Table 1: Key Parameters and Their Effects on Lipase-Catalyzed Synthesis of Structured Triacylglycerols

| Parameter | General Effect on Reaction | Potential Negative Impact of Non-Optimal Levels |

|---|---|---|

| Enzyme Source | Determines regioselectivity and reaction efficiency. | Incorrect lipase may lead to the wrong product or low yield. |

| Temperature | Increases reaction rate with increasing temperature up to an optimum. | Too high: enzyme denaturation, increased acyl migration. Too low: slow reaction rate. |

| Substrate Molar Ratio | An excess of acyl donor can shift the equilibrium towards product formation. | A very high excess can be costly and complicate purification. |

| Enzyme Load | Higher concentration generally leads to a faster reaction rate. | Beyond a certain point, it does not improve the yield and increases costs. |

| Water Content | A small amount of water is necessary for enzyme activity. | Too high: promotes hydrolysis. Too low: reduces enzyme activity. |

| Reaction Time | Longer time generally leads to higher conversion. | Excessive time can increase the extent of acyl migration. |

Most commercially available lipases exhibit sn-1,3 regioselectivity, meaning they preferentially catalyze reactions at the primary hydroxyl groups of the glycerol backbone. This property is highly advantageous for the synthesis of structured TAGs. For instance, to synthesize 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a common approach is the acidolysis of tripalmitin (B1682551) (PPP) with oleic acid using an sn-1,3 specific lipase. The lipase will replace the palmitic acid at the sn-1 and sn-3 positions with oleic acid, leaving the palmitic acid at the sn-2 position intact. mdpi.com

However, achieving the synthesis of this compound (OOP) enzymatically is more challenging due to the typical sn-1,3 specificity of lipases. A potential strategy could involve the enzymatic esterification of 1-oleoyl-rac-glycerol with oleic acid followed by palmitic acid, but controlling the acylation positions would be difficult.

A more plausible enzymatic route would be the acidolysis of 1,2-dioleoyl-3-stearoyl-rac-glycerol (B142905) with palmitic acid, where a lipase with some activity towards the sn-3 position could replace the stearic acid. However, this would likely result in a mixture of products.

Acyl migration is a significant consideration in enzymatic synthesis as it can lead to the randomization of the fatty acid positions, thereby reducing the yield of the desired regiospecific product. Acyl migration is influenced by factors such as temperature, reaction time, and the nature of the solvent and support used for immobilization. lu.se Minimizing acyl migration is a key aspect of optimizing the synthesis of structured TAGs.

Development of Methods for Scalable Research Production

Scaling up the production of structured TAGs from a laboratory to a research scale requires consideration of the reactor type and purification methods.

For research-scale production, batch reactors are commonly employed due to their flexibility and ease of use for producing multiple products with the same equipment. lu.se A typical batch process would involve stirring the substrates with the immobilized lipase in a temperature-controlled vessel. After the reaction, the immobilized enzyme can be recovered by filtration for reuse, and the product mixture is then purified.

Packed-bed reactors (PBRs) offer an alternative for continuous or semi-continuous production. In a PBR, the immobilized lipase is packed into a column, and the substrate mixture is continuously passed through it. PBRs can offer higher productivity and better control over reaction conditions compared to batch reactors. They can also minimize acyl migration due to shorter residence times. dss.go.th

The purification of the target TAG from the reaction mixture is a critical step. The final product mixture typically contains the desired structured TAG, unreacted starting materials, by-products such as mono- and diacylglycerols, and free fatty acids. Common laboratory-scale purification techniques include:

Solvent extraction: To remove unreacted fatty acids.

Column chromatography: Using silica (B1680970) gel to separate the different classes of lipids (TAGs, DAGs, MAGs, FFAs).

Crystallization: Fractional crystallization at low temperatures can be used to separate TAGs with different melting points.

For the purification of lipids at a larger research scale, flash chromatography is a viable and scalable technique. It allows for the efficient separation of lipid classes in both normal and reversed-phase modes, enabling the isolation of the target TAG with high purity. biotage.com

Table 2: Comparison of Reactor Types for Scalable Research Production of Structured Triacylglycerols

| Feature | Batch Reactor | Packed-Bed Reactor (PBR) |

|---|---|---|

| Mode of Operation | Discontinuous | Continuous or semi-continuous |

| Flexibility | High; suitable for producing multiple products. | Lower; more suited for continuous production of a single product. |

| Productivity | Generally lower than PBRs. | Generally higher due to continuous operation. |

| Control of Reaction | Good control over temperature and mixing. | Excellent control over residence time and reaction conditions. |

| Acyl Migration | Can be significant with long reaction times. | Generally lower due to shorter residence times. |

| Enzyme Reuse | Enzyme is recovered after each batch. | Enzyme is retained in the column for continuous use. |

| Scale-up | Relatively straightforward for research scale. | Can be more complex but offers advantages for larger scales. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-dioleoyl-3-palmitoyl-rac-glycerol (POO) in a laboratory setting?

- Methodological Answer : POO can be synthesized via enzymatic or chemical esterification. Enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) are preferred for regioselectivity. For purification, silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 95:5 to 85:15) effectively separates POO from monoacylglycerol and diacylglycerol byproducts. Purity (>95%) is confirmed by thin-layer chromatography (TLC) and quantified via HPLC using evaporative light scattering detection (ELSD) .

Q. How can the molecular structure of POO be validated experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation. Key signals include:

- Oleoyl chains: δ 5.35 ppm (double bond protons), δ 2.77 ppm (bis-allylic protons).

- Palmitoyl chain: δ 1.25 ppm (methylene envelope).

- Glycerol backbone: δ 4.15–4.30 ppm (sn-1/2 positions) and δ 5.25 ppm (sn-3 position).

Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion [M+Na]⁺ at m/z 883.42 .

Q. What are the optimal storage conditions to maintain POO stability for long-term studies?

- Methodological Answer : Store POO under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation. Solubilize in chloroform or toluene (0.1–1.0 mM) for aliquots. Monitor degradation via peroxide value (PV) assays and Fourier-transform infrared spectroscopy (FT-IR) for carbonyl index changes .

Advanced Research Questions

Q. How does the positional distribution of fatty acids in POO influence its phase behavior in lipid bilayers or emulsions?

- Methodological Answer : The sn-3 palmitoyl chain (saturated) increases packing density, while sn-1/2 oleoyl chains (unsaturated) introduce kinks, reducing transition temperatures. Differential scanning calorimetry (DSC) reveals melting transitions at ~-20°C (oleoyl-rich domains) and +5–10°C (palmitoyl-driven crystallization). Synchrotron X-ray diffraction (XRD) can resolve lamellar spacing (e.g., 4.1 nm for β-phase) and polymorphic forms .

Q. How should researchers resolve contradictions in DSC thermograms when studying POO-rich mixtures?

- Methodological Answer : Discrepancies in melting/crystallization peaks often arise from metastable polymorphs (e.g., α, β', β). To address this:

- Perform time-resolved XRD to correlate thermal events with crystalline phases.

- Use controlled cooling rates (e.g., 0.5°C/min) to stabilize specific forms.

- Apply Avrami kinetics to model nucleation rates and identify dominant phases under varying conditions .

Q. What experimental strategies are effective for studying POO’s role in lipid droplet formation in cellular models?

- Methodological Answer :

- Labeling : Incorporate ¹³C-labeled POO (e.g., 1,2-dioleoyl-rac-glycerol-¹³C₃) tracked via LC-MS or fluorescence microscopy with BODIPY analogs.

- Knockdown Models : Use siRNA targeting diacylglycerol acyltransferase (DGAT) to isolate POO’s contribution to lipid droplet biogenesis.

- Rheometry : Measure interfacial tension at oil/water interfaces to quantify POO’s emulsification efficiency .

Q. How does POO interact with phospholipids in mixed monolayer systems, and how can this be quantified?

- Methodological Answer : Langmuir-Blodgett trough experiments measure surface pressure (π)-area (A) isotherms. POO’s unsaturated chains increase monolayer fluidity, shifting collapse pressures (e.g., from 45 mN/m for DPPC to 35 mN/m for POO-DPPC mixtures). Atomic force microscopy (AFM) visualizes phase separation into liquid-expanded (POO-rich) and liquid-condensed (phospholipid-rich) domains .

Methodological Notes

- Safety : While POO is non-hazardous per OSHA classifications, wear nitrile gloves and use fume hoods during synthesis to avoid aerosol exposure .

- Data Reproducibility : Batch-to-batch variability in commercial POO (e.g., acyl chain purity) necessitates gas chromatography (GC) fatty acid profiling prior to experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.